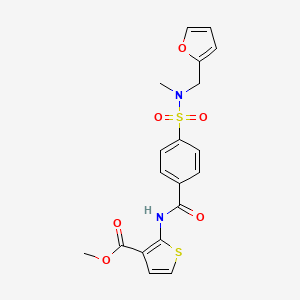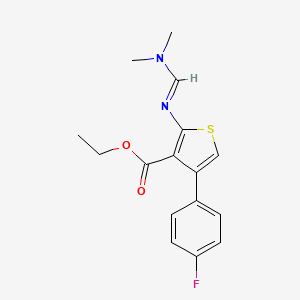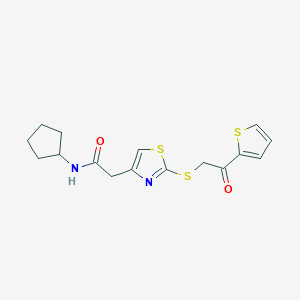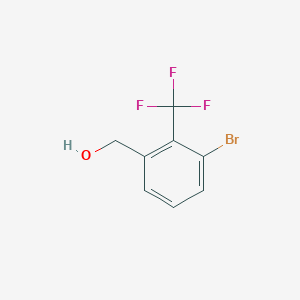
1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol, also known as TFMP, is a chemical compound with a molecular formula of C10H9F3O. It is a colorless liquid that is widely used in scientific research for its unique properties. TFMP has been found to have a variety of applications in biochemical and physiological research, making it an important compound for scientific study.
Wissenschaftliche Forschungsanwendungen
Stereocontrolled Access and Epoxypropane Application
- High Stereocontrol in Synthesis : 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, is synthesized with high enantiomeric purity via lipase-mediated kinetic resolution. This synthesis pathway is significant for obtaining 1,1,1-trifluoro-2,3-epoxypropane and demonstrates potential in subsequent chemical reactions (Shimizu, Sugiyama, & Fujisawa, 1996).
Enantioselective Synthesis and Trifluoroalkan-2-ols
- Enantioselective Synthesis : Research shows that 1,1,1-trifluoroalkan-2-ols can be synthesized with high enantioselectivity by hydrogenating enol acetates in the presence of chiral ruthenium catalysts. This method effectively transforms certain compounds into enantiomerically pure trifluorolactic acid (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Phthalocyanine Synthesis and Spectroelectrochemical Properties
- Phthalocyanine Synthesis : A study focused on synthesizing novel compounds involving 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol. These compounds are used to create new phthalocyanines with distinct electrochemical and spectroelectrochemical properties, highlighting potential applications in electrochemical technologies (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Synthesis of Pyrazole and Its Biological Activities
- Synthesis of Bioactive Compounds : Research into 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole and its analogs shows they can be synthesized from 2-bromo-3,3,3-trifluoro prop-1-ene. These compounds exhibit antibacterial activity against various bacterial strains, indicating their relevance in the biomedical field (Leelakumar, Nagapurnima, Suresh, Rao, & Shaik, 2022).
Pd-Catalyzed Cross-Coupling Reactions
- Advancements in Pd-Catalyzed Reactions : A study explores the use of 1-phenyl-1H-pyrazol-3-ol in Pd-catalyzed cross-coupling reactions. This research provides insights into creating various substituted 1-phenyl-1H-pyrazoles, demonstrating the compound's utility in organic synthesis (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).
Antimicrobial Evaluation of Triazolopyrimidines
- Antimicrobial Properties of Novel Compounds : The synthesis of novel compounds like 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole shows potential antimicrobial properties. These compounds are synthesized using (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one and evaluated for their antibacterial and antifungal activities (Vora & Vyas, 2019).
Chalcones and Their Biological Applications
- Biological Applications of Chalcones : Two new chalcones, synthesized from substituted aldehydes and fluorinated acetophenone, demonstrate strong interaction with Salmon sperm DNA and exhibit urease inhibition and antioxidant potential. These findings indicate their potential applications in drug discovery and biological research (Rasool, Khalid, Yar, Ayub, Tariq, Hussain, Lateef, Kashif, & Iqbal, 2021).
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9,14H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNIIUJZYAYFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154309-48-5 | |
| Record name | 1-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)





![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)

